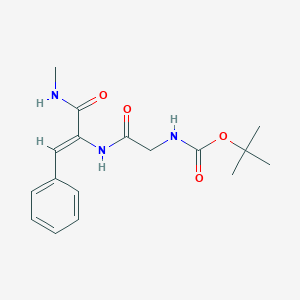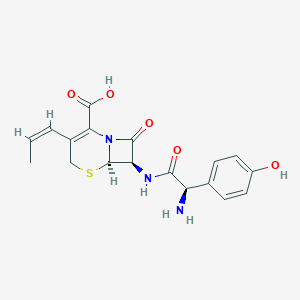
Z-Cefprozil
Übersicht
Beschreibung
Brisoral is a synthetic compound that is used in laboratory experiments to study the biochemical and physiological effects of certain compounds on living organisms. It is an artificial molecule that has been designed to mimic the structure and properties of natural compounds found in living organisms. The compound is composed of two parts, a base and an acid. The base is a branched-chain alkyl group, while the acid is a carboxylic acid. Brisoral has several advantages over other compounds used in laboratory experiments, including its stability, its low toxicity, and its ability to be easily synthesized. In addition, Brisoral has been found to have a wide range of biochemical and physiological effects on living organisms, making it a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
Kristallstrukturanalyse
Die Kristallstruktur von Z-Cefprozil-Monohydrat wurde mithilfe von Synchrotron-Röntgenpulverdiffraktionsdaten gelöst und verfeinert und unter Verwendung von Dichtefunktionalmethoden optimiert . Diese Forschung bietet wertvolle Einblicke in die molekulare Struktur von this compound, die in verschiedenen wissenschaftlichen Anwendungen, wie z. B. der Arzneimittelentwicklung und -synthese, hilfreich sein können .
Synthese von Metallkomplexen
This compound wurde zur Synthese von Komplexen mit verschiedenen Metallen verwendet, darunter Co (II), Ni (II), Zn (II), Mn (II), Cr (III), Fe (III) und Cu (II) . Diese Komplexe wurden auf ihre strukturellen Eigenschaften und ihre antimikrobielle Aktivität untersucht . Dies eröffnet potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe .
Antimikrobielle Studien
This compound und seine Metallkomplexe haben eine beträchtliche Aktivität gegen bestimmte Mikroorganismen gezeigt . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Antibiotika und antimikrobieller Behandlungen .
Pharmakokinetik und Bioäquivalenz
This compound ist ein orales, halbsynthetisches Cephalosporin der zweiten Generation, das ein breites antimikrobielles Wirkungsspektrum besitzt . Seine Pharmakokinetik und Bioäquivalenz wurden untersucht, was entscheidend ist, um seine Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper zu verstehen
Wirkmechanismus
Target of Action
Z-Cefprozil, also known as Brisoral or (Z)-Cefprozil, is a cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .
Mode of Action
This compound operates as a beta-lactam antibiotic , similar to penicillins . It binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the construction of the bacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By binding to the PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption prevents the formation of a complete and functional cell wall, leading to bacterial cell lysis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is well absorbed, with a bioavailability of approximately 95% . The volume of distribution is 0.23 L/kg . The drug is primarily excreted in the urine, with about 60% of the dose excreted as unchanged drug . The time to peak serum concentration (Tmax) is 1-2 hours in infants and children, and 1.5 hours in adults . The elimination half-life (t1/2) is approximately 1.3-1.5 hours in healthy individuals, but can be up to 5.9 hours in individuals with kidney failure .
Result of Action
The action of this compound results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death . This makes it effective in treating various bacterial infections, such as pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food. For instance, under fed conditions, the mean peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be slightly lower compared to fasted conditions . The granule formulation of this compound was found to be bioequivalent to the suspension formulation under both fasted and fed conditions .
Biochemische Analyse
Biochemical Properties
Z-Cefprozil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is critical for maintaining cell wall integrity. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Cellular Effects
This compound affects various types of cells, primarily targeting bacterial cells. It inhibits cell wall synthesis, which is vital for bacterial growth and survival. This inhibition leads to cell lysis and death, effectively eliminating the bacterial infection. Additionally, this compound can influence cell signaling pathways and gene expression in bacteria, further disrupting their cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis. This compound’s ability to inhibit PBPs is a key factor in its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its antibacterial activity for a significant period, although prolonged exposure may lead to the development of resistance in some bacterial strains. In vitro and in vivo studies have demonstrated that this compound remains effective in inhibiting bacterial growth over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and hepatotoxicity. Studies have shown that there is a threshold dose beyond which the risk of toxicity increases significantly .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydrolysis to form inactive metabolites. The compound interacts with various enzymes, including esterases and amidases, which facilitate its breakdown. These metabolic pathways ensure that this compound is efficiently processed and eliminated from the body. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity and protein-binding properties, which determine its localization and accumulation in different tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antimicrobial effects. The compound’s activity is directed towards the PBPs, which are located in the periplasmic space of Gram-negative bacteria and the cell wall of Gram-positive bacteria. This specific targeting ensures that this compound effectively disrupts bacterial cell wall synthesis, leading to cell death .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-AGGBKSKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873544 | |
| Record name | (Z)-Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121412-77-9, 92665-29-7 | |
| Record name | Cefprozil anhydrous, Z-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121412779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPROZIL ANHYDROUS, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5T767OA4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of Z-Cefprozil monohydrate and how was it determined?
A1: this compound monohydrate crystallizes in the monoclinic space group P21 (#4) with specific lattice parameters: a = 11.26513(6) Å, b = 11.34004(5) Å, c = 14.72649(11) Å, and β = 90.1250(4)° []. This structure was determined using synchrotron X-ray powder diffraction data and further refined using density functional theory (DFT) calculations []. Interestingly, while an orthorhombic model initially seemed plausible, a closer examination revealed peak splitting and shoulders, indicating the true monoclinic symmetry [].
Q2: How stable is this compound in oral suspension and what are the degradation pathways?
A2: The stability of this compound in oral suspension (CEFZIL) has been investigated under stress conditions []. Elevated temperature and relative humidity were found to induce degradation through reversible-consecutive and parallel reactions []. Notably, the isomerization of this compound to E-cefprozil is about ten times faster than the parallel degradation of individual isomers into their respective products []. This research also determined the kinetic and thermodynamic parameters (rate constants, activation energy, enthalpy, and entropy) for the degradation reactions of both isomers under various temperature and humidity conditions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




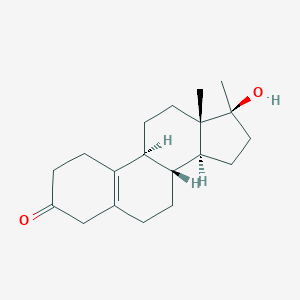

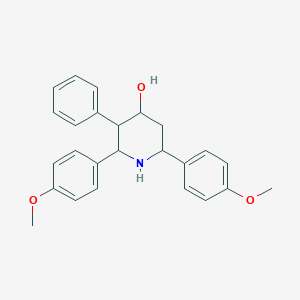
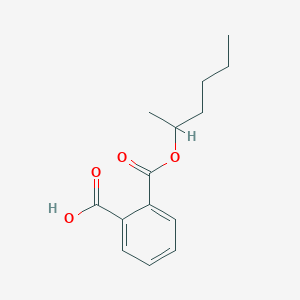
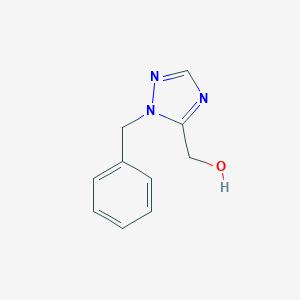
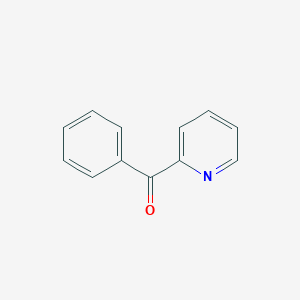
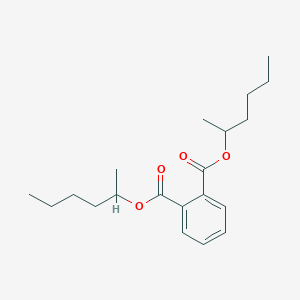

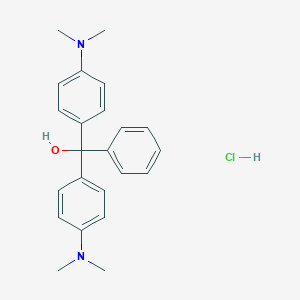
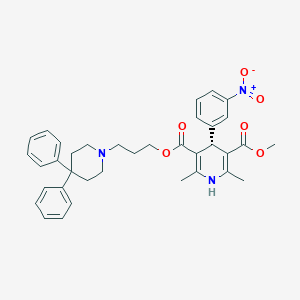
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
